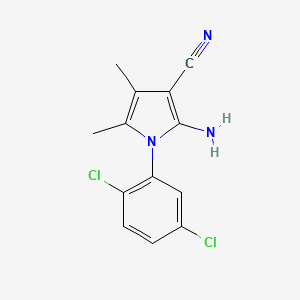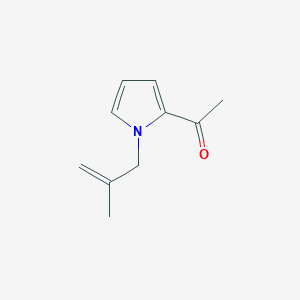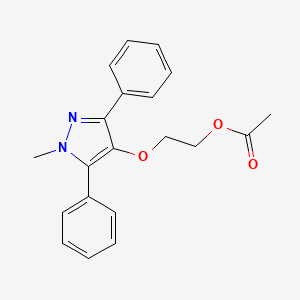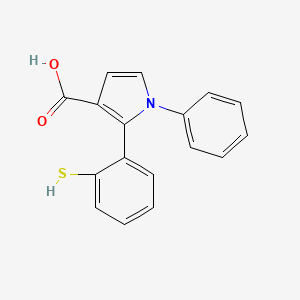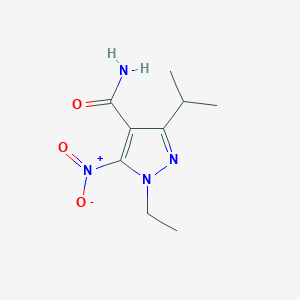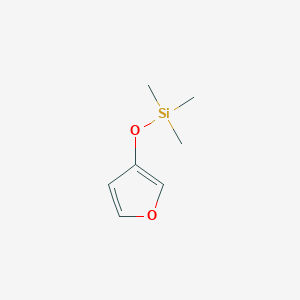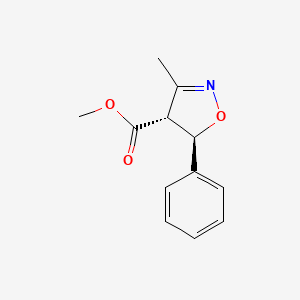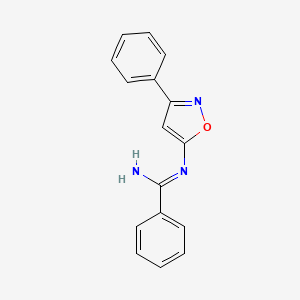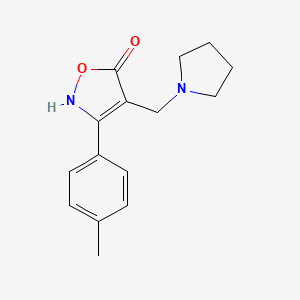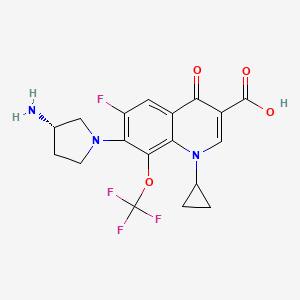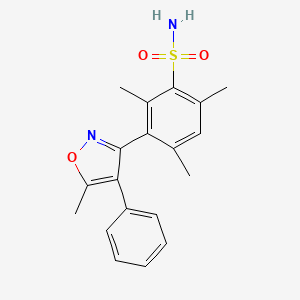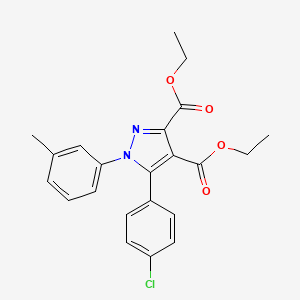
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is a complex organic compound that features both anthracene and quinoline moieties. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while quinoline is a heterocyclic aromatic organic compound with significant pharmacological activities. The combination of these two moieties in a single molecule offers unique properties that make it valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the anthracene and quinoline intermediates. One common method involves the reaction of 2-(anthracen-9-yl)ethanol with quinolin-8-amine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Both the anthracene and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated or alkylated anthracene and quinoline derivatives
Aplicaciones Científicas De Investigación
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the photophysical properties of the anthracene moiety.
Medicine: Explored for its pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety can intercalate into DNA, disrupting its function, while the quinoline moiety can inhibit enzyme activity by binding to the active site. These interactions can lead to various biological outcomes, such as cell death or inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthracene-9-carboxylic acid.
Quinoline Derivatives: Compounds like chloroquine and quinine.
Uniqueness
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is unique due to the combination of anthracene and quinoline moieties in a single molecule. This combination imparts both photophysical properties and pharmacological activities, making it a versatile compound for various applications. The presence of both moieties allows for dual functionality, which is not commonly found in other similar compounds.
Propiedades
Número CAS |
848137-02-0 |
|---|---|
Fórmula molecular |
C26H22N2O |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N-(2-anthracen-9-ylethoxymethyl)quinolin-8-amine |
InChI |
InChI=1S/C26H22N2O/c1-3-11-22-20(7-1)17-21-8-2-4-12-23(21)24(22)14-16-29-18-28-25-13-5-9-19-10-6-15-27-26(19)25/h1-13,15,17,28H,14,16,18H2 |
Clave InChI |
YZSIHVBLXLDGCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOCNC4=CC=CC5=C4N=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


